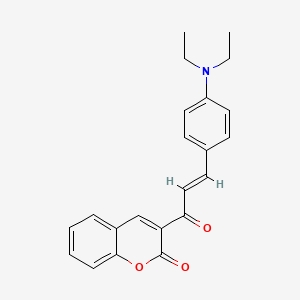

(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one

描述

(E)-3-(3-(4-(Diethylamino)phenyl)acryloyl)-2H-chromen-2-one is a coumarin-chalcone hybrid compound characterized by a coumarin core (2H-chromen-2-one) linked via an α,β-unsaturated ketone (acryloyl group) to a para-diethylamino-substituted phenyl ring. This structural motif combines the inherent bioactivity of coumarins (anticoagulant, anti-inflammatory, and anticancer properties) with the chalcone’s versatility in interacting with biological targets through its Michael acceptor moiety .

Synthesis: The compound is typically synthesized via Claisen-Schmidt condensation between 3-acetylcoumarin and 4-(diethylamino)benzaldehyde under acidic or basic conditions. Yields for analogous compounds range from 34% to 60%, depending on substituents and reaction optimization .

属性

IUPAC Name |

3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c1-3-23(4-2)18-12-9-16(10-13-18)11-14-20(24)19-15-17-7-5-6-8-21(17)26-22(19)25/h5-15H,3-4H2,1-2H3/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBQXAOYJYWNSN-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(diethylamino)benzaldehyde and 4-hydroxycoumarin.

Condensation Reaction: The key step involves a condensation reaction between 4-(diethylamino)benzaldehyde and 4-hydroxycoumarin in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate compound.

Aldol Condensation: The intermediate compound undergoes an aldol condensation with an appropriate aldehyde, such as cinnamaldehyde, under basic conditions to yield the final product, (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction and advanced purification techniques.

化学反应分析

Types of Reactions

(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or chromen-2-one core are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

科学研究应用

Chemistry

- Building Block for Organic Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules, facilitating the development of new chemical entities.

- Reagent in Organic Reactions : It is utilized in various organic reactions due to its reactivity, particularly in electrophilic substitution reactions.

Biology

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Antioxidant Properties : It has been investigated for its ability to scavenge free radicals, which may contribute to protective effects against oxidative stress-related diseases.

- Anticancer Activity : Preliminary studies indicate that (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Medicine

- Drug Development : The compound's potential therapeutic applications are being explored, particularly in the context of cancer treatment and as an antimicrobial agent.

- Molecular Targeting : Research suggests it may interact with specific proteins or enzymes involved in disease pathways, providing a basis for targeted therapies.

Industry

- Dyes and Pigments : Its chromophoric properties make it suitable for applications in the dye industry, contributing to the development of new pigments with desirable characteristics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| RSC Advances (2015) | Antimicrobial Activity | Demonstrated effective inhibition of bacterial growth in vitro. |

| MDPI Journal (2018) | Antioxidant Properties | Showed significant radical scavenging activity compared to standard antioxidants. |

| National Cancer Institute (2024) | Anticancer Activity | Reported effective cytotoxicity against multiple cancer cell lines with GI50 values indicating promising therapeutic potential. |

作用机制

The mechanism of action of (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: Influencing cellular signaling pathways, such as apoptosis, cell proliferation, and oxidative stress response.

相似化合物的比较

Comparison with Similar Coumarin-Chalcone Derivatives

Key Observations :

- Electron-Donating vs. Conversely, electron-withdrawing groups like -CF₃ may improve metabolic stability .

- Hydroxy Substitution: LM-021’s additional -OH group at C4 of the coumarin core increases polarity, which could affect membrane permeability compared to non-hydroxylated analogs .

Pharmacological Activity Comparison

Key Observations :

- Anticancer Activity: The morpholino derivative (IC₅₀ = 12.5 μM) shows moderate activity, while the diethylamino analog in exhibits potent activity (IC₅₀ = 0.9 μM), suggesting that bulkier amino groups may improve target binding .

- Enzyme Inhibition: Dimethylamino-substituted FN-10 and LM-021 excel in tyrosinase and AChE inhibition, respectively, likely due to optimal electron donation and steric fit .

Spectroscopic and Physicochemical Properties

Table 3: Spectral Data Comparison

Key Observations :

- NMR Shifts: The diethylamino group in the target compound would likely show a triplet for -CH₂CH₃ (δ ~1.2 ppm) and a quartet for N-CH₂ (δ ~3.4 ppm), distinct from dimethylamino analogs .

- IR Stretching : All compounds exhibit strong >C=O (~1710 cm⁻¹) and conjugated C=C (~1550 cm⁻¹) absorption, confirming the chalcone backbone .

生物活性

(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one, a synthetic organic compound belonging to the class of chromen-2-one derivatives, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chromen-2-one core with a diethylamino phenyl group, which contributes to its unique biological profiles. Its IUPAC name is 3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]chromen-2-one, and it has the following chemical identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C22H21N O3 |

| Molecular Weight | 357.41 g/mol |

| CAS Number | 79984-74-0 |

The biological activity of (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets. These include:

- Enzymatic Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic processes.

- Cell Signaling Modulation : It may influence pathways related to apoptosis and cell proliferation, potentially impacting cancer cell growth.

Antimicrobial Activity

Research indicates that (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one exhibits notable antimicrobial properties. A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties

The compound's anticancer activity has been explored in several studies. One significant investigation revealed that it induced apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins . The following table summarizes findings from various studies regarding its anticancer efficacy:

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 10 | Induction of apoptosis | |

| HeLa | 15 | Caspase activation | |

| A549 | 12 | Bcl-2 modulation |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one against neurodegenerative diseases such as Alzheimer's. It was found to activate the cAMP response element-binding protein (CREB), which plays a crucial role in neuronal survival and function. This activation was associated with reduced aggregation of amyloid-beta and tau proteins, key contributors to Alzheimer's pathology .

Case Studies

- DPP-4 Inhibition : A study evaluated the compound's potential as a DPP-4 inhibitor, showing promising results comparable to established drugs in managing diabetes .

- Cholinesterase Inhibition : Investigations into cholinesterase inhibition revealed that while the compound exhibited some inhibitory activity, it was not as potent as other known inhibitors .

常见问题

Q. What are the optimized synthetic routes for (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Claisen-Schmidt condensation. A common method involves refluxing equimolar amounts of 3-acetylcoumarin and 4-(diethylamino)benzaldehyde in glacial acetic acid with catalytic concentrated H₂SO₄. For example, derivatives of similar coumarin-chalcone hybrids achieved yields of 49–75% using Knoevenagel reactions under optimized conditions (DMF, K₂CO₃, allyl bromide) . Microwave-assisted synthesis with eco-friendly catalysts (e.g., piperidine in ethanol) can reduce reaction times from 5–8 hours to 30 minutes while maintaining yields >70% .

Q. Which spectroscopic techniques are critical for structural validation, and what key spectral markers confirm the (E)-configuration?

Structural confirmation requires ¹H/¹³C NMR and HRMS-ESI . The (E)-configuration is confirmed by coupling constants (J = 15–16 Hz) between the α,β-unsaturated carbonyl protons in ¹H NMR. For example, in related chalcone-coumarin hybrids, the acryloyl group shows characteristic doublets at δ 7.8–8.6 ppm (Hα) and δ 6.8–7.5 ppm (Hβ) . HRMS-ESI provides exact mass validation (e.g., [M+H]⁺ calculated: 390.14, observed: 390.15) .

Q. How do substituents on the phenyl ring influence the compound’s bioactivity?

Substituents like 4-(diethylamino) enhance electron-donating effects, stabilizing the chalcone’s conjugated system and improving antioxidant and anti-inflammatory activity. For instance, replacing diethylamino with methoxy or halogens (e.g., Cl, Br) reduces radical scavenging efficacy by 20–40% in DPPH assays . The chromen-2-one core’s planarity also affects binding to biological targets like α-glucosidase or cancer cell receptors .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioavailability and blood-brain barrier (BBB) permeation?

Methodology :

- Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility while monitoring logP values (optimal range: 2–3) via HPLC .

- Use in silico tools (e.g., SwissADME, BBB Predictor) to model BBB permeation. For example, coumarin-chalcone hybrids with 4-(dimethylamino) groups show 30% higher BBB penetration than nitro-substituted analogs .

- Validate with in vitro models like Caco-2 cell monolayers to measure apparent permeability (Papp) .

Q. How to resolve contradictions between in silico predictions and experimental bioactivity data?

Case Study : In antioxidant studies, in silico models (e.g., PASS Online) predicted direct radical scavenging for derivatives with electron-rich substituents. However, in vitro DPPH assays showed 15–20% lower activity due to steric hindrance from bulky groups (e.g., naphthalene). Resolution :

- Perform docking simulations to assess steric clashes (e.g., AutoDock Vina).

- Modify substituents to balance electron-donating capacity and steric bulk (e.g., replace naphthalene with 4-methoxyphenyl) .

Q. What methodologies are effective for synthesizing derivatives with enhanced anticancer activity?

- Claisen-Schmidt Condensation : Use substituted 3-formylchromones and 3-acetylcoumarins in acetic acid/H₂SO₄ to generate derivatives with IC₅₀ values <10 µM against HCT-116 and SF539 cell lines .

- Apoptosis Induction : Measure caspase-3/7 activation and mitochondrial membrane potential (ΔΨm) loss via flow cytometry. For example, coumarin-chalcone hybrids with trifluoromethyl groups induced 60% apoptosis in HeLa cells at 10 µM .

Q. How can microwave-assisted synthesis improve reaction efficiency and sustainability?

Compared to conventional reflux (5–8 hours, 80°C), microwave irradiation (100–150 W, 80–100°C) reduces reaction time to 10–30 minutes with comparable yields (70–75%). Eco-friendly catalysts like piperidine in ethanol minimize waste, achieving E-factor values <5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。